molecular formula C16H20N4OS B6438035 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2549065-16-7

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6438035
CAS No.: 2549065-16-7
M. Wt: 316.4 g/mol
InChI Key: PPEOQPLPJRRLHS-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They have been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the design and creation of novel heterocyclic compounds with potential biological activities . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activity .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is an important aspect of their function. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can vary. For example, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For example, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate is a yellow solid with a melting point of 214–215 °C .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can depend on their specific structure and the biological system they interact with. For instance, some pyrimidine derivatives have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety and Hazards

The safety and hazards of pyrimidine derivatives can depend on their specific structure and usage. In one study, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are nontoxic to human cells .

Future Directions

The future directions for the research and development of pyrimidine derivatives are promising. Given their diverse biological and pharmaceutical activities, these compounds might be developed into novel drugs for various diseases . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use .

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-22-16-18-9-6-15(19-16)20-10-2-3-13(11-20)12-21-14-4-7-17-8-5-14/h4-9,13H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEOQPLPJRRLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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